molecular formula C21H27N5O2 B6483995 1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 359901-59-0

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6483995
CAS RN: 359901-59-0
M. Wt: 381.5 g/mol
InChI Key: GVHIVTJJJVTVDB-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 381.21647512 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Potential: 1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has shown promise as an anticancer agent. Researchers are investigating its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Preclinical studies and computational modeling suggest that it may target specific kinases or enzymes involved in cancer progression .

Anti-Inflammatory Properties: The compound’s unique structure makes it a potential anti-inflammatory agent. By modulating immune responses or inhibiting pro-inflammatory mediators, it could contribute to the development of novel anti-inflammatory drugs. Researchers are exploring its effects on cytokines, NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), and other inflammatory pathways .

Neuropharmacology

Neuroprotection and Cognitive Enhancement: Studies have investigated whether this compound can protect neurons from oxidative stress, inflammation, or excitotoxicity. Its potential as a neuroprotective agent against neurodegenerative diseases (such as Alzheimer’s or Parkinson’s) is an active area of research. Additionally, it might enhance cognitive function by influencing neurotransmitter systems .

Organic Synthesis

Building Block for Heterocyclic Compounds: 1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione serves as a valuable building block in the synthesis of various heterocyclic compounds. Chemists use it to construct more complex structures, such as purine derivatives or fused ring systems .

Material Science

Luminescent Properties: Researchers have explored the luminescent behavior of this compound. Its fluorescence or phosphorescence properties make it potentially useful in optoelectronic devices, sensors, or imaging applications. Understanding its excited-state behavior is crucial for optimizing these applications .

Computational Chemistry

Quantum Chemical Calculations: Computational chemists employ quantum mechanical calculations to study the electronic structure, energetics, and reactivity of this compound. Density functional theory (DFT) and ab initio methods help predict its properties, stability, and interactions with other molecules .

Environmental Chemistry

Fate and Transport Studies: Understanding how this compound behaves in the environment is essential for risk assessment. Researchers investigate its degradation pathways, persistence, and potential impact on ecosystems. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) aid in tracking its presence in water, soil, or air .

properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-14-8-10-25(11-9-14)20-22-18-17(19(27)24(4)21(28)23(18)3)26(20)13-16-7-5-6-15(2)12-16/h5-7,12,14H,8-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHIVTJJJVTVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione

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